3-cyclohexyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide
Overview
Description
3-cyclohexyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide is a complex organic compound that features a cyclohexyl group, a nitrophenyl sulfonyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The nitrophenyl sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfuric acid or chlorosulfonic acid. The final step involves coupling the cyclohexyl group and the thiazole derivative through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles such as amines can be used under appropriate conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring and the nitrophenyl sulfonyl group are likely key to its activity, potentially interacting with active sites or binding pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Sulfonyl Derivatives: Compounds like sulfonamides and sulfonylureas share the sulfonyl functional group.
Cyclohexyl Derivatives: Compounds like cyclohexylamine and cyclohexanol share the cyclohexyl group.
Uniqueness
3-cyclohexyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitrophenyl sulfonyl group, in particular, may enhance its reactivity and potential as a therapeutic agent compared to other thiazole derivatives.
Properties
IUPAC Name |
3-cyclohexyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c22-16(11-6-13-4-2-1-3-5-13)20-18-19-12-17(27-18)28(25,26)15-9-7-14(8-10-15)21(23)24/h7-10,12-13H,1-6,11H2,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIQJXYSZHTLDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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